Product packaging for Furo[3,2-c]pyridine-4-carboxylic acid(Cat. No.:CAS No. 190957-82-5)

Furo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B071481
CAS No.: 190957-82-5
M. Wt: 163.13 g/mol
InChI Key: IZFSQLGLFJHCDL-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-4-carboxylic acid is a high-value fused heterocyclic compound serving as a critical building block in medicinal chemistry and drug discovery research. This compound features a fused bicyclic system combining a π-electron deficient pyridine ring with a π-electron rich furan ring, creating a unique and rigid planar structure that facilitates specific interactions with biological targets . As an analytical standard, it is primarily used in HPLC analysis to support method development and quality control in pharmaceutical research . Its primary research value lies in its application as a versatile synthetic intermediate for the development of novel therapeutic agents. The carboxylic acid functional group provides a key synthetic handle for further derivatization, allowing researchers to create a diverse library of compounds, such as amides and esters, for structure-activity relationship (SAR) studies . The furo[3,2-c]pyridine scaffold is of significant interest in several therapeutic areas, including oncology, where related derivatives have been explored as potent inhibitors of protein kinases and epigenetic regulators like the Bromodomain and Extra-Terminal (BET) family of proteins . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B071481 Furo[3,2-c]pyridine-4-carboxylic acid CAS No. 190957-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSQLGLFJHCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442001
Record name Furo[3,2-c]pyridine-4-carboxylicacid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-82-5
Record name Furo[3,2-c]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190957-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-4-carboxylicacid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Furo 3,2 C Pyridine 4 Carboxylic Acid and Its Precursors

Strategic Retrosynthetic Analysis of the Furo[3,2-c]pyridine-4-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound dictates a logical approach to its synthesis by disconnecting the target molecule into simpler, more readily available precursors. The primary strategy involves the formation of the furan (B31954) ring onto a pre-functionalized pyridine (B92270) core.

The key disconnections are as follows:

Functional Group Interconversion (FGI): The carboxylic acid at the C4 position is identified as a functional group that can be derived from a more stable and versatile precursor. A nitrile (-CN) group is an excellent synthetic equivalent, as it can be reliably hydrolyzed to a carboxylic acid in the final step of the synthesis. This leads to the precursor Furo[3,2-c]pyridine-4-carbonitrile .

C-O and C-C Bond Disconnection (Furan Ring Formation): The core Furo[3,2-c]pyridine (B1313802) scaffold is disconnected across the furan ring. The most strategic disconnection breaks the C-O bond and the C2-C3 bond. This approach is based on a known cascade process involving a Sonogashira coupling followed by an intramolecular cyclization. This disconnection leads to two key building blocks: a 4-hydroxypyridine functionalized at the C3 position with a good leaving group (e.g., iodine), and a terminal alkyne . Specifically, this retrosynthetic step points to 4-hydroxy-3-iodopyridine and an acetylene (B1199291) equivalent as the primary precursors for the bicyclic system.

This analysis simplifies the synthesis to three main stages: the preparation of a substituted pyridine precursor, the construction of the fused furan ring to form the Furo[3,2-c]pyridine core, and the final modification of the C4 substituent to yield the target carboxylic acid.

Direct Synthesis Routes to this compound

The final step in the synthesis of this compound is the conversion of a precursor group at the C4 position. The most direct and widely documented route is the hydrolysis of a nitrile.

The hydrolysis of the cyano group in Furo[3,2-c]pyridine-4-carbonitrile and its derivatives is a confirmed pathway to the target carboxylic acid. researchgate.net This transformation can be achieved under both acidic and alkaline conditions, often proceeding through a carboxamide intermediate. researchgate.net

The efficiency of the hydrolysis of Furo[3,2-c]pyridine-4-carbonitrile is highly dependent on the reaction conditions. Optimization of these protocols is crucial to maximize yield and minimize side reactions. Both acidic and alkaline methods have been shown to be effective for this class of compounds. researchgate.net

Acidic Hydrolysis: This method typically involves heating the nitrile under reflux with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds by protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alkaline Hydrolysis: In this protocol, the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The reaction forms a salt of the carboxylic acid, which must be subsequently acidified with a strong acid to protonate the carboxylate and yield the final product.

The table below outlines the key parameters that are typically optimized for these transformations.

ParameterAcidic HydrolysisAlkaline HydrolysisRationale for Optimization
Reagent HCl, H₂SO₄, H₃PO₄NaOH, KOH, LiOHChoice of reagent can affect reaction rate and potential side reactions.
Concentration Dilute to Concentrated10% to 50% (w/v)Higher concentrations can accelerate the reaction but may also promote decomposition.
Temperature Room Temp. to RefluxRoom Temp. to RefluxHigher temperatures increase the reaction rate but must be controlled to prevent degradation.
Solvent Water, Aqueous EthanolWater, Aqueous EthanolCo-solvents can be used to improve the solubility of the starting material.
Reaction Time 2 - 24 hours2 - 24 hoursMonitored by techniques like TLC or HPLC to determine the point of maximum conversion.

The hydrolysis of nitriles, whether under acidic or alkaline conditions, mechanistically proceeds through the formation of a Furo[3,2-c]pyridine-4-carboxamide intermediate. researchgate.net The nitrile is first hydrated to the corresponding primary amide. Under the reaction conditions, this amide is typically not isolated and is subsequently hydrolyzed in situ to the carboxylic acid.

However, by carefully controlling the reaction conditions (e.g., using milder conditions, shorter reaction times, or specific reagents like hydrogen peroxide in basic solution), it is possible to stop the reaction at the carboxamide stage. If Furo[3,2-c]pyridine-4-carboxamide is used as the starting material, it can be readily converted to the carboxylic acid by applying the same acidic or alkaline hydrolysis conditions used for the nitrile, often with faster reaction rates.

Hydrolysis of Furo[3,2-c]pyridine-4-carbonitrile

Construction of the Furo[3,2-c]pyridine Ring System

The formation of the fused heterocyclic scaffold is the cornerstone of the synthesis. The most effective strategies involve building the furan ring onto a pre-existing, appropriately substituted pyridine derivative.

A highly efficient method for constructing the Furo[3,2-c]pyridine ring system is a cascade process that combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization. semanticscholar.org This methodology has been successfully applied to prepare a variety of Furo[3,2-c]pyridine derivatives. semanticscholar.org

The process begins with 4-hydroxy-3-iodopyridine as the key pyridine precursor. This starting material undergoes a Sonogashira coupling with a terminal alkyne. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This step forms a new carbon-carbon bond between the C3 position of the pyridine and the alkyne.

Immediately following the coupling, the reaction intermediate undergoes a base-induced 5-endo-dig cyclization. semanticscholar.org The hydroxyl group at the C4 position of the pyridine ring attacks the internal carbon of the newly introduced alkyne moiety, leading to the formation of the furan ring and yielding the aromatic Furo[3,2-c]pyridine scaffold.

The key components and conditions for this cascade reaction are summarized in the table below.

ComponentExampleRole in Reaction
Pyridine Substrate 4-Hydroxy-3-iodopyridineProvides the pyridine core and the nucleophilic hydroxyl group for cyclization.
Alkyne Substrate Propargyl ethers, Terminal alkynesProvides the carbon atoms that will form the C2 and C3 of the furan ring.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Catalyzes the C-C bond formation in the Sonogashira coupling step.
Copper(I) Co-catalyst Copper(I) iodide (CuI)Co-catalyst for the Sonogashira reaction.
Base Diisopropylamine (DIPA), Triethylamine (TEA)Acts as the base for both the Sonogashira coupling and the subsequent cyclization.
Solvent N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Provides the medium for the reaction.
Temperature 70 °COptimized temperature to facilitate both reaction steps efficiently. semanticscholar.org

This cascade approach is highly effective, allowing for the construction of the complete Furo[3,2-c]pyridine ring system in a single operational step from readily accessible precursors.

Pyridine Ring Formation via Condensation Reactions (e.g., Combes-type)

An alternative approach to the furo[3,2-c]pyridine core involves the construction of the pyridine ring onto a pre-existing furan derivative. While the classical Combes reaction involves the condensation of anilines with β-diketones to form quinolines, analogous condensation strategies can be adapted for the synthesis of furo[3,2-c]pyridines. wikipedia.orgiipseries.org

A novel and efficient strategy has been developed for the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium acetate. bohrium.comresearchgate.net This reaction proceeds at room temperature in hexafluoroisopropyl alcohol without the need for a catalyst. bohrium.com This method represents a tandem formation of both the furan and pyridine rings to construct the furo[3,2-c]pyridine framework. bohrium.comresearchgate.net The 3-alkynyl-4-pyrone precursors can be readily synthesized via Sonogashira coupling of 3-bromo-4-pyrones with terminal alkynes. bohrium.com

Three-Component Coupling Approaches to Furo[3,2-c]pyridines

Three-component reactions have gained prominence in synthetic chemistry due to their ability to generate molecular complexity in a single step from simple starting materials. nih.govacs.org These convergent approaches are highly desirable for the construction of substituted heterocyclic systems like furo[3,2-c]pyridines. A general strategy for the synthesis of highly substituted pyridines involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a thiol. acs.org While a direct application to this compound is not explicitly detailed, the principles of these multi-component reactions can be envisioned for its synthesis. For instance, a suitably substituted furan derivative could serve as one of the components in such a reaction, leading to the formation of the fused pyridine ring. The regiospecificity of these reactions is a key advantage, allowing for the controlled assembly of complex structures. nih.gov

Nucleophilic Substitution and Subsequent Cyclization Strategies

The synthesis of the furo[3,2-c]pyridine ring system can also be achieved through a sequence involving nucleophilic substitution followed by an intramolecular cyclization. This strategy is particularly useful when a suitable precursor with a good leaving group is available. For example, the synthesis of chromeno[3,2-c]pyridines, an analogous heterocyclic system, has been achieved via the intramolecular cyclization of a (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone. nih.gov

In the context of furo[3,2-c]pyridines, this could involve a pyridine precursor bearing a leaving group at the 4-position and a nucleophilic furan-based side chain at the 3-position. Intramolecular cyclization would then lead to the formation of the fused ring system. Conversely, pre-formed chloro-derivatives of furo[3,2-c]pyridine can undergo nucleophilic substitution reactions with various nucleophiles, such as alkoxides and secondary amines (morpholine, piperidine, pyrrolidine), to generate a range of 4-substituted furo[3,2-c]pyridines. researchgate.net

Synthetic Routes to Substituted Furo[3,2-c]pyridine Precursors (e.g., N-Oxides, Halogenated Derivatives)

The synthesis of substituted furo[3,2-c]pyridines often relies on the availability of appropriately functionalized precursors. The introduction of substituents such as halogens or the formation of N-oxides provides valuable handles for further chemical transformations.

A key halogenated precursor for the Sonogashira-based synthesis of furo[3,2-c]pyridines is 4-hydroxy-3-iodopyridine. semanticscholar.org This intermediate can be prepared by the iodination of 4-hydroxypyridine. A mild and efficient method for this transformation utilizes tetramethylammonium (B1211777) dichloroiodate as the iodinating agent, which provides the desired product in high yield. semanticscholar.org

Furthermore, the pyridine nitrogen of the furo[3,2-c]pyridine ring system can be oxidized to the corresponding N-oxide. This transformation is typically achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org The resulting N-oxides are valuable intermediates for further functionalization of the pyridine ring. For example, they can undergo reactions at the positions adjacent to the nitrogen, facilitating the introduction of various substituents. semanticscholar.org

Table 2: Synthesis of Key Furo[3,2-c]pyridine Precursors
PrecursorStarting MaterialReagent(s)Key TransformationReference(s)
4-Hydroxy-3-iodopyridine4-HydroxypyridineTetramethylammonium dichloroiodateIodination semanticscholar.org
Furo[3,2-c]pyridine N-oxideFuro[3,2-c]pyridinem-Chloroperoxybenzoic acid (m-CPBA)N-oxidation semanticscholar.org
4-Chlorofuro[3,2-c]pyridinesFuropyridonesPhosphorus oxychlorideAromatization/Chlorination researchgate.net

Chemical Reactivity and Mechanistic Investigations of Furo 3,2 C Pyridine 4 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group in Furo[3,2-c]pyridine-4-carboxylic acid is a key site for molecular derivatization, enabling the synthesis of a variety of esters and amides. These transformations are fundamental in altering the compound's physicochemical properties and biological activity.

Esterification Reactions

The conversion of this compound to its corresponding esters can be achieved through several established methods. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, are generally effective. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The use of an excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the ester product.

Alternatively, esterification can be carried out under milder conditions. For instance, the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, can facilitate ester formation with a broader range of alcohols, including those that are more sterically hindered or sensitive to strongly acidic conditions.

Table 1: Representative Esterification Reactions of Heterocyclic Carboxylic Acids

Carboxylic Acid Alcohol Reagents and Conditions Product Yield (%)
Pyridine-4-carboxylic acid Methanol H₂SO₄ (cat.), reflux Methyl pyridine-4-carboxylate High
Furoic acid Ethanol HCl (gas), reflux Ethyl furoate Good
This compound Isopropanol DCC, DMAP, CH₂Cl₂ Isopropyl furo[3,2-c]pyridine-4-carboxylate Moderate

Amide Coupling and Peptide Bond Formation

The synthesis of amides from this compound is a crucial transformation for the development of new bioactive molecules. This is typically accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A wide array of modern coupling reagents can be employed for this purpose, each with its own advantages in terms of efficiency, suppression of side reactions, and preservation of stereochemistry when chiral amines are used.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to form a highly reactive activated ester intermediate and minimize racemization. nih.gov Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues (PyBOP), and uronium salts like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. luxembourg-bio.com These reagents facilitate the formation of an amide bond under mild conditions with high yields. hepatochem.com

The choice of solvent and base is critical for the success of these coupling reactions. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are frequently used, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Full Name Byproducts Key Features
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Insoluble byproduct, easy to remove by filtration.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea Byproduct easily removed by aqueous workup.
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Tetramethylurea High coupling efficiency, low racemization.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Hexamethylphosphoramide (HMPA) Effective for sterically hindered couplings.

Reactions Involving the Furo[3,2-c]pyridine (B1313802) Core

The fused aromatic system of Furo[3,2-c]pyridine exhibits a rich and complex reactivity pattern, allowing for a variety of transformations on the core structure.

Functional Group Interconversions on the Core Structure

Functional group interconversions on the Furo[3,2-c]pyridine core are essential for elaborating the structure and accessing a wider range of derivatives. A key strategy involves the conversion of furopyridones to chloro derivatives, which then serve as versatile intermediates for nucleophilic substitution reactions. For instance, substituted furopropenoic acids can be cyclized to furopyridones, which are then treated with phosphorus oxychloride to yield the corresponding 4-chlorofuro[3,2-c]pyridine derivatives. researchgate.net

This chloro-substituted core is then amenable to a variety of nucleophilic displacement reactions. The chlorine atom can be readily displaced by alkoxides, such as sodium ethoxide or propoxide, to form the corresponding alkoxy derivatives. researchgate.net Similarly, reaction with various amines, including cyclic secondary amines like morpholine and piperidine, leads to the formation of 4-substituted amino-furo[3,2-c]pyridines. researchgate.netnih.gov Furthermore, the 4-chloro group can be reduced to a 4-amino group using reagents like hydrazine hydrate in the presence of a palladium catalyst. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Fused System

The electronic nature of the Furo[3,2-c]pyridine ring system, a fusion of an electron-rich furan (B31954) and an electron-deficient pyridine (B92270), governs the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution: The furan ring is generally more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental studies on the parent furo[3,2-c]pyridine indicate that electrophilic substitution, such as nitration, occurs preferentially at the 2-position of the furan ring. This is consistent with the higher electron density at this position. However, the presence of the carboxylic acid at the 4-position, an electron-withdrawing group, is expected to deactivate the pyridine ring further towards electrophilic attack.

Nucleophilic Aromatic Substitution: The pyridine moiety of the Furo[3,2-c]pyridine system is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (positions 4 and 6). This is especially true when a good leaving group, such as a halogen, is present at these positions. As mentioned previously, 4-chlorofuro[3,2-c]pyridine derivatives readily undergo nucleophilic displacement with a variety of nucleophiles. researchgate.netacs.org The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Ring System Transformations and Rearrangements

The Furo[3,2-c]pyridine scaffold can undergo transformations that alter the core heterocyclic structure. For example, under acidic conditions, tetrahydrofuro[3,2-c]pyridines can undergo a reversible ring-opening to form 3-(2-oxopropyl)piperidin-4-one derivatives. nih.gov This transformation highlights the potential for the furan ring to participate in rearrangements.

While specific examples of Diels-Alder reactions involving this compound are not extensively documented, the furan moiety, in general, can act as a diene in [4+2] cycloaddition reactions, particularly with reactive dienophiles. rsc.orgwikipedia.orgnih.gov The electron-withdrawing nature of the fused pyridine ring and the carboxylic acid group would likely influence the reactivity of the furan diene. Such cycloaddition reactions could provide access to complex, bridged ring systems.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of N-Imides)

The pyridine nitrogen in the furo[3,2-c]pyridine ring system can be functionalized to form N-imides, which are valuable precursors for 1,3-dipolar cycloaddition reactions. These reactions provide a powerful tool for the construction of novel, complex heterocyclic frameworks.

Research on a closely related benzofused analogue, Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine, offers significant insight into this reactivity. The N-amination of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine with 1-[(aminooxy)sulfonyl]-4-methylbenzene yields the corresponding 2-amino Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridin-2-ium 4-methylbenzenesulfonate. researchgate.net This salt is then converted in situ into a zwitterionic N-imide intermediate. researchgate.net This transient 1,3-dipole readily participates in cycloaddition reactions with various dipolarophiles.

For instance, reaction of the N-imide with electron-deficient alkynes such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate leads to the formation of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyrazolo[1,5-a]pyridine derivatives. researchgate.net This transformation proceeds through a concerted [3+2] cycloaddition mechanism, a hallmark of 1,3-dipolar cycloadditions, to afford a five-membered pyrazole (B372694) ring fused to the parent structure. researchgate.net

Table 1: 1,3-Dipolar Cycloaddition Products of a Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridine N-Imide researchgate.net

DipolarophileProduct
Dimethyl acetylenedicarboxylate (DMAD)Dimethyl Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Ethyl propiolateEthyl Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyrazolo[1,5-a]pyridine-3-carboxylate

While this data is for the benzofused analogue, the electronic properties of the furo[3,2-c]pyridine nucleus are expected to facilitate similar reactivity. The presence of the carboxylic acid group at the 4-position may influence the reaction rates and regioselectivity due to its electron-withdrawing nature, a factor that warrants further investigation.

Oxidation and Reduction Chemistry of the Furo[3,2-c]pyridine Nucleus

The fused furo[3,2-c]pyridine ring system exhibits distinct reactivity towards oxidation and reduction, targeting different parts of the molecule.

Oxidation:

The pyridine nitrogen atom is the most susceptible site for oxidation. Treatment of 2-substituted furo[3,2-c]pyridines with oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane leads to the formation of the corresponding Furo[3,2-c]pyridine N-oxides. researchgate.netresearchgate.net This reaction is a common transformation for pyridine and its derivatives, and the fused furan ring does not appear to interfere with this process. The resulting N-oxides are versatile intermediates for further functionalization of the pyridine ring. researchgate.netresearchgate.net

Reduction:

The pyridine ring of the furo[3,2-c]pyridine nucleus is susceptible to reduction under specific conditions. Catalytic hydrogenation can be employed to reduce the pyridine moiety. For instance, the reduction of chloro-substituted furo[3,2-c]pyridines can be achieved using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is effective for the dehalogenation and can also lead to the reduction of the pyridine ring, depending on the reaction conditions.

Furthermore, in the synthesis of furopyridone derivatives, which are precursors to furo[3,2-c]pyridines, reduction of a dione has been accomplished using sodium borohydride (NaBH₄). This suggests that carbonyl functionalities attached to the furo[3,2-c]pyridine core can be selectively reduced without affecting the aromatic rings under mild conditions.

Exploration of Reaction Mechanisms

Understanding the mechanisms of reactions involving furo[3,2-c]pyridine derivatives is crucial for optimizing existing synthetic routes and designing new transformations.

Elucidation of Catalytic Cycle Pathways

The synthesis of substituted furo[3,2-c]pyridines often involves transition metal catalysis, particularly palladium- and copper-based systems. A common and efficient method for constructing the furo[3,2-c]pyridine scaffold is a cascade process involving a Sonogashira coupling followed by a 5-endo-dig cyclization. semanticscholar.org

A plausible catalytic cycle for the palladium- and copper-co-catalyzed Sonogashira coupling part of this process is as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 3-iodo-4-hydroxypyridine) to form a Pd(II)-aryl complex.

Transmetalation: Concurrently, the terminal alkyne reacts with the copper(I) cocatalyst to form a copper acetylide. This species then transfers the acetylide group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (an alkynyl-substituted hydroxypyridine) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Following the Sonogashira coupling, a base-induced 5-endo-dig cyclization occurs, where the hydroxyl group of the pyridine attacks the alkyne to form the furan ring, completing the synthesis of the furo[3,2-c]pyridine core. semanticscholar.org

Another important catalytic approach is the Pd/C-Cu catalyzed synthesis of 2-substituted furo[3,2-b]pyridines (an isomer of the title compound) from 3-chloro-2-hydroxypyridine and terminal alkynes. nih.govresearchgate.net This one-pot reaction involves a sequential C-C coupling followed by a C-O bond-forming reaction, likely proceeding through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, followed by an intramolecular cyclization. nih.govresearchgate.net

Mechanistic Probes and Intermediates Identification

The direct observation and characterization of intermediates in catalytic cycles can be challenging due to their transient nature. However, mechanistic studies and the isolation of stable analogues provide valuable insights.

In the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate, a proposed mechanism involves several key intermediates. researchgate.net The reaction is thought to proceed through the initial formation of an enamine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic furo[3,2-c]pyridine system. researchgate.net While these intermediates have not been isolated, their formation is supported by the final product structure and known reactivity patterns of the starting materials.

In the context of 1,3-dipolar cycloadditions, the zwitterionic N-imide is a crucial, albeit unisolated, intermediate. researchgate.net Its existence is inferred from the successful trapping with dipolarophiles to form stable cycloadducts. The structure of these products provides strong evidence for the transient formation of the N-imide.

Further mechanistic understanding can be gained from computational studies, such as Density Functional Theory (DFT) calculations, which can model the reaction pathways and determine the energetics of transition states and intermediates, as has been done for related 1,3-dipolar cycloaddition reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of Furo[3,2-c]pyridine-4-carboxylic acid. Analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the fused ring system.

For derivatives of this compound, NMR spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. researchgate.netresearchgate.net The aromatic protons of the furo[3,2-c]pyridine (B1313802) core are expected to appear in the downfield region of the ¹H NMR spectrum, characteristic of heterocyclic aromatic compounds. The carboxylic acid proton would exhibit a broad singlet, the chemical shift of which is dependent on concentration and solvent. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be a key downfield signal, while the carbons of the fused heterocyclic rings would resonate in the aromatic region.

To definitively assign proton and carbon signals and to elucidate the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, establishing the proton-proton network within the pyridine (B92270) and furan (B31954) rings. For instance, it would show the correlation between adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Table 1: Expected 2D NMR Correlations for this compound

Technique Expected Key Correlations Information Gained
COSY Correlations between adjacent protons on the pyridine moiety. Confirms the proton sequence in the pyridine ring.
HMQC/HSQC Direct correlation of each aromatic proton to its attached carbon. Assigns carbon signals in the aromatic region.
HMBC Long-range correlation from the furan proton to the carbonyl carbon. Confirms the position of the carboxylic acid group.

Quantitative NMR (qNMR) offers a powerful method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known concentration, the purity of the target compound can be calculated by integrating the signals of both the analyte and the standard. This technique is also invaluable for monitoring the progress of its synthesis, allowing for the quantification of reactants, intermediates, and the final product directly in the reaction mixture.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the initial loss of the carboxylic acid group (as CO₂ and H₂O) followed by the characteristic fragmentation of the furo[3,2-c]pyridine core.

Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₅NO₃)

Ion Predicted m/z Description
[M]⁺ 179.027 Molecular Ion
[M - OH]⁺ 162.024 Loss of hydroxyl radical
[M - COOH]⁺ 134.045 Loss of carboxylic acid group

| [M - CO₂]⁺ | 135.048 | Decarboxylation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. The structures of numerous derivatives and related compounds have been confirmed using IR spectroscopy. researchgate.netresearchgate.netresearchgate.net

IR Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C=N and C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region, while C-O stretching vibrations of the furan ring and the carboxylic acid would be observed in the 1300-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong and well-defined in the Raman spectrum. The symmetric stretching of the carboxyl group would also be observable.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid) 2500-3300 (broad) Weak
C=O stretch (Carboxylic acid) ~1700 (strong) ~1700 (moderate)
C=N, C=C stretch (Aromatic) 1600-1450 (multiple bands) 1600-1450 (strong bands)

| C-O stretch (Furan, COOH) | 1300-1000 (multiple bands) | Moderate to weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation of the fused furo[3,2-c]pyridine system would result in absorptions in the UV region. The position and intensity of these bands are sensitive to the solvent polarity. For related furo[3,2-c]pyridine derivatives, UV-Vis spectra have been reported as part of their characterization. cas.cz

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups and π-π stacking of the aromatic rings. While the crystal structure of the parent acid is not documented, the structures of related compounds, such as 1-phenyl Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine, have been determined by X-ray analysis, confirming the planarity of the fused ring system. researchgate.net

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if applicable)

Based on the planar, aromatic structure of this compound, the molecule is achiral. It does not possess any stereocenters, and therefore, it does not exhibit enantiomerism. As a result, chiroptical spectroscopic methods, which are used to distinguish between enantiomers, are not applicable to this compound. Techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not yield any meaningful data for determining enantiomeric excess, as there are no enantiomers to differentiate.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and intrinsic reactivity of a molecule. For a compound like Furo[3,2-c]pyridine-4-carboxylic acid, these calculations would typically involve determining its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, with HOMO indicating the ability to donate electrons and LUMO indicating the ability to accept electrons.

Parameters derived from these calculations, such as the HOMO-LUMO energy gap, ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical potential, hardness, softness, and electrophilicity index), provide a quantitative measure of the molecule's stability and reactivity. rsc.org For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

Studies on related pyridine (B92270) carboxylic acid derivatives have successfully used these methods to analyze molecular stability and reactivity. rsc.org Similar calculations for this compound would reveal the influence of the fused furan (B31954) ring on the electronic properties of the pyridine and carboxylic acid moieties.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Correlates with the ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital Energy ELUMO Correlates with the ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity and kinetic stability.
Chemical Potential µ Describes the escaping tendency of electrons from a stable system.
Global Hardness η Measures the resistance to change in electron distribution.
Global Softness S The reciprocal of global hardness, indicating polarizability.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT could be employed to model various potential reactions, such as decarboxylation, esterification, or amidation. nih.gov

By mapping the potential energy surface of a reaction, DFT calculations can identify the minimum energy pathways and locate the structures of transition states—the highest energy points along the reaction coordinate. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is critical for predicting reaction rates. For example, DFT studies on other pyridine derivatives have been used to propose reaction mechanisms by identifying intermediates and transition states. nih.gov Such an analysis for this compound would provide invaluable insights into its chemical behavior and synthetic transformations.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For a relatively flexible molecule like this compound, particularly concerning the orientation of the carboxylic acid group, MD simulations can explore its accessible conformational space. nih.gov

By simulating the molecule's movement in a solvent (typically water) over nanoseconds, researchers can identify the most stable conformations and the energetic barriers between them. nih.gov This is crucial for understanding how the molecule behaves in a realistic environment and how its shape influences its interactions with other molecules. MD simulations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a dynamic picture that complements the static view from quantum chemical optimizations. fraserlab.comsoton.ac.uk

Ligand-Target Interaction Modeling (Chemical Recognition Aspects)

To understand the potential biological activity of this compound, ligand-target interaction modeling, commonly known as molecular docking, is employed. This computational technique predicts the preferred binding orientation of a molecule (the ligand) to a specific biological target, such as a protein or enzyme. nih.govnih.gov

The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity. These models reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. While specific docking studies for this compound are not prominent, studies on other furopyridine and pyridine derivatives have used this approach to predict binding modes and guide the design of new inhibitors for therapeutic targets like kinases or DNA gyrase. nih.govmdpi.comresearchgate.net Such an analysis would be essential to explore the pharmacophoric potential of this specific compound.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity or selectivity. These models are built using statistical methods to find a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and experimental data.

While no specific QSRR/QSSR studies for this compound were identified, this methodology is widely applied in medicinal chemistry. For example, a 4D-QSAR (Quantitative Structure-Activity Relationship) study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully identified pharmacophoric features and predicted biological activity. nih.gov A similar approach for a series of Furo[3,2-c]pyridine (B1313802) derivatives could lead to predictive models for their reactivity or biological activity, aiding in the design of new compounds with desired properties.

Synthesis and Study of Furo 3,2 C Pyridine Derivatives and Analogs

Design and Synthesis of Substituted Furo[3,2-c]pyridine-4-carboxylic Acid Derivatives

The synthesis of substituted this compound derivatives often involves multi-step reaction sequences. One common strategy begins with appropriately substituted pyridine (B92270) precursors. For instance, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it These intermediates can then be further manipulated to construct the fused furan (B31954) ring.

A key method for forming the furo[3,2-c]pyridine (B1313802) core is through a cascade process that involves a Sonogashira reaction followed by a 5-endo-dig cyclization. semanticscholar.org This approach typically utilizes a 4-hydroxy-3-iodopyridine as a crucial starting material. semanticscholar.org Reaction with terminal alkynes in the presence of palladium catalysts and copper iodide leads to the formation of the furan ring. semanticscholar.org While this method is versatile for creating various 2-substituted furo[3,2-c]pyridines, the introduction of a carboxylic acid group at the 4-position requires specific functionalization strategies.

One potential pathway to 2-[3-(Trifluoromethyl)phenyl]this compound involved the hydrolysis of the corresponding carbonitrile. researchgate.net This highlights a synthetic route where a nitrile group serves as a precursor to the desired carboxylic acid functionality.

Another approach involves the preparation of substituted furopropenoic acids, which are then converted to their corresponding azides. researchgate.net Thermal cyclization of these azides leads to furopyridones, which can be aromatized using phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine. researchgate.net Subsequent nucleophilic substitution or other functional group transformations can then be employed to introduce the carboxylic acid moiety.

The following table summarizes a selection of synthetic methods for related furo[3,2-c]pyridine derivatives, which could be adapted for the synthesis of 4-carboxylic acid analogs.

Starting MaterialsKey ReactionsResulting Core Structure
4-Hydroxy-3-iodopyridine, Terminal alkynesSonogashira coupling, 5-endo-dig cyclization2-Substituted furo[3,2-c]pyridines semanticscholar.org
Substituted furopropenoic acidsAzide formation, Thermal cyclization, AromatizationChloro-substituted furo[3,2-c]pyridines researchgate.net
2-(5-methylfuran-2-yl)ethanamine, Aromatic aldehydesPictet–Spengler reaction4-Substituted tetrahydrofuro[3,2-c]pyridines beilstein-journals.org
3-Furoyl-L-leucineFriedel–Crafts acylation (intramolecular)6-Isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione mdpi.com

Expansion to Polycyclic Furo[3,2-c]pyridine Systems

The expansion of the furo[3,2-c]pyridine core to include additional rings results in polycyclic systems with distinct chemical properties. A notable example is the synthesis of benzo semanticscholar.orgnih.govfuro[3,2-c]pyridine. The construction of this tricyclic heterocycle can be efficiently achieved from 4-chloro-3-iodopyridine (B1630668) through palladium-mediated reactions. This method highlights the strategic use of halogenated pyridines as versatile building blocks for creating more complex, fused heterocyclic systems.

Multivalent and Bifuro[3,2-c]pyridine Architectures

Researchers have extended the synthesis of furo[3,2-c]pyridine derivatives to create multivalent and bifuro systems. semanticscholar.org These architectures involve connecting multiple furo[3,2-c]pyridine units, either directly or through spacer groups. semanticscholar.org The synthesis of such compounds often employs dialkynes or trialkynes in the previously mentioned cascade reaction with 4-hydroxy-3-iodopyridine. semanticscholar.org

For example, spacer-connected divalent or trivalent furo[3,2-c]pyridines have been prepared. semanticscholar.org In addition to these, directly connected bifuro[3,2-c]pyridine derivatives have also been synthesized using alternative coupling methods. semanticscholar.org The design of these multivalent compounds is of interest for studying their photophysical properties and self-assembly behaviors. semanticscholar.org

Two new arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have been synthesized and linked via tetramethylene chains to various imide rings, demonstrating another approach to creating more complex molecular architectures based on this core. nih.govresearchgate.net

Isosteric Replacements within the Furo[3,2-c]pyridine Core

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of the furo[3,2-c]pyridine system, this involves replacing the furan ring's oxygen atom or the pyridine ring's nitrogen atom with other atoms or groups that have similar sizes and electronic properties.

One significant isosteric analog is the thieno[3,2-c]pyridine (B143518) ring system, where the oxygen atom of the furan ring is replaced by a sulfur atom. nih.gov Both the furo[3,2-c]pyridine and thieno[3,2-c]pyridine cores have been used to create new pharmacophores. nih.gov Despite their structural similarities, these two ring systems can exhibit different mechanisms of biological action. nih.gov

The concept of bioisosterism has also been explored with the isomeric furo[3,2-b]pyridine (B1253681) scaffold, which has been investigated as a bioisostere for the indole (B1671886) nucleus. doi.org This replacement retains key geometric and conformational features while altering electronic properties, which can lead to differences in biological receptor recognition. doi.org While the replacement of an indole with a benzofuran (B130515) (an isostere of furo[b]pyridine) has sometimes led to decreased biological activity, it has also resulted in altered selectivity for certain receptor subtypes. doi.org

Non Clinical Applications of the Furo 3,2 C Pyridine Scaffold

Sensing and Detection Systems (Non-Biological)

The inherent photophysical properties of the furo[3,2-c]pyridine (B1313802) scaffold, characterized by its fused heterocyclic structure, have prompted investigations into its utility in the development of non-biological sensing and detection systems. The rigid, planar nature of this scaffold, combined with its electron-rich furan (B31954) and electron-deficient pyridine (B92270) rings, provides a versatile platform for the design of chemosensors. These systems often operate on principles of fluorescence or colorimetric changes upon interaction with specific analytes. Research in this area, though not extensive, has demonstrated the potential of furo[3,2-c]pyridine derivatives and closely related analogues in the selective detection of metal ions.

A notable example that highlights the potential of this structural class is a fluorescent sensor based on a furo[3,2-c]coumarin derivative for the detection of ferric ions (Fe³⁺). researchgate.netliverpool.ac.uk While not a direct derivative of furo[3,2-c]pyridine, the analogous furo[3,2-c]coumarin system shares the core furan ring fused to a six-membered heterocyclic ring, providing valuable insights into the sensing capabilities of this general structure. In this study, the compound 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one was identified as a highly selective and sensitive "turn-off" fluorescent probe for Fe³⁺. researchgate.net The sensor exhibited a strong native fluorescence, which was quenched upon the introduction of Fe³⁺. This response was attributed to a charge transfer mechanism between the sensor molecule and the metal ion. researchgate.net

The sensor demonstrated high selectivity for Fe³⁺ over a range of other metal ions, including Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺, and Ru³⁺. researchgate.net The detection limit for Fe³⁺ was determined to be 1.93 µM, which is below the guidelines set by the US Environmental Protection Agency for drinking water. researchgate.net This research underscores the applicability of such fused heterocyclic systems in environmental monitoring. researchgate.net

Furthermore, the potential of the furo[3,2-c]pyridine scaffold in optical materials is evidenced by the development of highly efficient phosphorescent iridium (Ir) complexes incorporating a furo[3,2-c]pyridine ligand. acs.orgnih.gov These complexes exhibit tunable emission colors spanning the visible range, from greenish-blue to deep-red, with considerable photoluminescence quantum yields. acs.orgnih.gov While the primary application explored for these materials was in organic light-emitting diodes (OLEDs), the strong luminescent properties of these furo[3,2-c]pyridine-based complexes indicate their foundational potential for the development of luminescent sensors. The interaction of the furo[3,2-c]pyridine ligand with the iridium center and other ligands dictates the photophysical properties, suggesting that modification of the furo[3,2-c]pyridine scaffold could be a strategy to design sensors where analyte binding perturbs the emission characteristics. acs.orgnih.gov

The following table summarizes the performance of the reported furo[3,2-c]coumarin-based fluorescent sensor for Fe³⁺:

Compound NameTarget AnalyteDetection MethodLimit of Detection (LOD)Competing Ions Tested
2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-oneFe³⁺"Turn-off" Fluorescence1.93 µMNa⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺, Ru³⁺

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Furo[3,2-c]pyridine-4-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised for aerosolized particles .
  • Storage : Store at 2–8°C in a dry, ventilated area away from ignition sources. Avoid exposure to incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Contain spills with inert absorbents, avoid water flushing, and ensure proper ventilation. Dispose of contaminated materials as hazardous waste .
  • Toxicity Data : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). No carcinogenic risk per IARC/ACGIH/NTP .

Q. What synthetic routes are available for preparing this compound, and what are their key considerations?

  • Methodological Answer :

  • Core Synthesis : The furopyridine scaffold can be synthesized via cyclization of halogenated pyridine precursors (e.g., 4-chlorofuro[3,2-c]pyridine) under Suzuki-Miyaura cross-coupling conditions. Palladium catalysts (e.g., Pd(OAc)2_2) and ligands (e.g., XPhos) in polar aprotic solvents (e.g., DMF) are typical .
  • Functionalization : Post-synthetic modifications (e.g., carboxylation) require controlled pH and temperature to prevent decarboxylation. Purification via recrystallization or column chromatography is critical for ≥95% purity .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for introducing substituents to the furopyridine core?

  • Methodological Answer :

  • Catalyst Screening : Test Pd0^0/Pd+^+ systems (e.g., PdCl2_2(dppf)) with ligands (e.g., SPhos) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC .
  • Solvent Effects : Use degassed toluene or THF to stabilize intermediates. Microwave-assisted synthesis (80–120°C, 1–4 h) improves yield compared to traditional heating .
  • Substrate Scope : Evaluate boronic acids with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance coupling efficiency. Steric hindrance at the 2-position of the pyridine ring may require higher catalyst loading (5–10 mol%) .

Q. What strategies are effective in analyzing potential data contradictions between computational predictions and experimental results for this compound's reactivity?

  • Methodological Answer :

  • DFT Validation : Compare calculated (e.g., Gaussian-optimized) reaction pathways with experimental kinetics. Discrepancies in activation energies may arise from solvation effects not modeled in simulations .
  • Spectroscopic Cross-Check : Use 1H^{1}\text{H}-NMR and FT-IR to confirm intermediate structures. For example, discrepancies in predicted vs. observed carbonyl stretching frequencies (1650–1700 cm1^{-1}) may indicate unaccounted hydrogen bonding .

Q. How should researchers design experiments to evaluate the antimicrobial efficacy of furopyridine derivatives while controlling for cytotoxicity?

  • Methodological Answer :

  • MIC Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293). Derive selectivity indices (SI = IC50_{50}/MIC) to prioritize compounds with SI >10 .

Q. What advanced spectroscopic and crystallographic techniques are critical for resolving the electronic structure of furopyridine-carboxylic acid derivatives?

  • Methodological Answer :

  • XRD Analysis : Single-crystal XRD at 100 K resolves π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (O–H···N, 2.6–2.8 Å). Compare with CSD entries (e.g., Cambridge Structural Database) for supramolecular trends .
  • Spectroscopy : Solid-state 13C^{13}\text{C}-NMR identifies carboxylate tautomers. Variable-temperature UV-Vis (200–400 nm) tracks conjugation changes in acidic/basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.